4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
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Overview
Description
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is an organic compound that features a triazole ring fused with a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves the use of ultrasound-assisted synthesis. This method employs 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, and urea or thiourea under ultrasound irradiation with samarium perchlorate as a catalyst . This approach offers milder conditions, shorter reaction times, and higher yields compared to conventional methods.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and various alkyl halides.
Major Products Formed
Oxidation: 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable triazole ring structure.
Mechanism of Action
The mechanism of action of 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde varies depending on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, such as α-glycosidase, preventing the enzyme from catalyzing its substrate.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde: Similar structure but lacks the benzaldehyde moiety.
1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Contains a benzoate group instead of a benzaldehyde group.
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a methanol group instead of a benzaldehyde group.
Uniqueness
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its combination of a triazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its stability make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
59099-22-8 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-(2-phenyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C15H11N3O/c19-11-12-6-8-13(9-7-12)15-10-16-18(17-15)14-4-2-1-3-5-14/h1-11H |
InChI Key |
VVVYLVJPQKLDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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